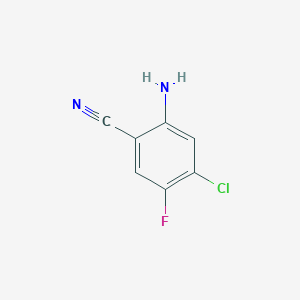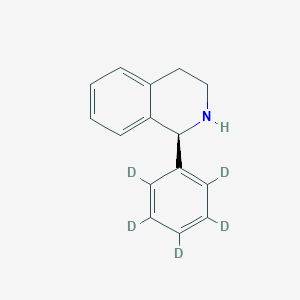
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 is a deuterated derivative of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 typically involves the deuteration of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline. One common method is the catalytic hydrogenation of the corresponding isoquinoline precursor in the presence of deuterium gas. This process requires specific reaction conditions, including the use of a suitable catalyst such as palladium on carbon and a controlled atmosphere to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.
化学反応の分析
Types of Reactions
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoquinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or isoquinoline core.
科学的研究の応用
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: The non-deuterated parent compound.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: A structurally similar compound with a benzyl group instead of a phenyl group.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: An isomer with the phenyl group at a different position.
Uniqueness
(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This isotopic substitution can affect reaction kinetics, stability, and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C15H15N |
|---|---|
分子量 |
214.32 g/mol |
IUPAC名 |
(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m0/s1/i1D,2D,3D,7D,8D |
InChIキー |
PRTRSEDVLBBFJZ-PTACWCHISA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2)[2H])[2H] |
正規SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


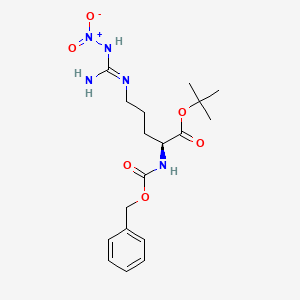
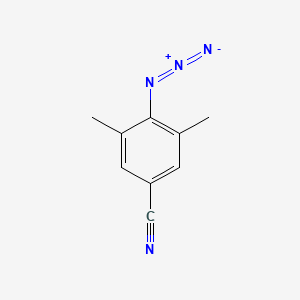
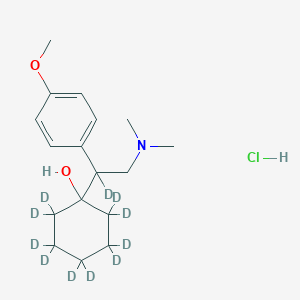
![[(2R)-2-hydroxy-2-[13-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tridecanoyloxy]ethyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13448762.png)
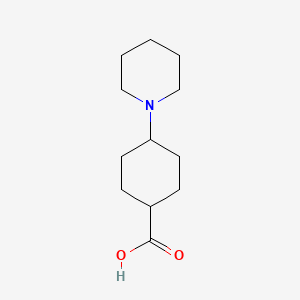

![(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13448769.png)


![1-[(2S,6S,14S,15S,16R)-7-hydroxy-11,15-dimethoxy-5-methyl-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]ethanone](/img/structure/B13448781.png)
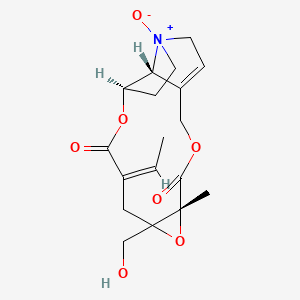
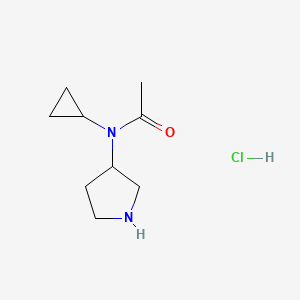
![[(2R,3R,5R)-4,4-difluoro-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methoxy-(1-methyl-1H-imidazole-1,3-diium-3-yl)phosphinate](/img/structure/B13448797.png)
